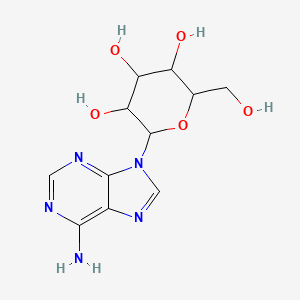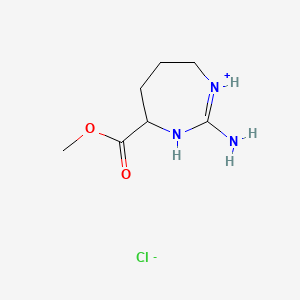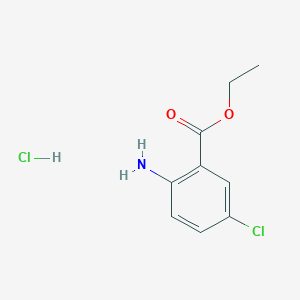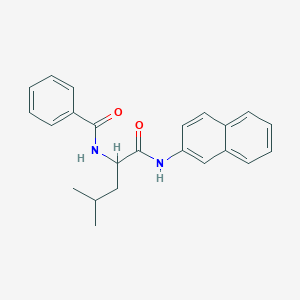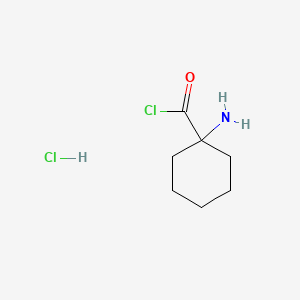
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is a derivative of cyclohexane, where the carbonyl chloride group is attached to the cyclohexane ring, and an amino group is present. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves:
- The resulting cyclohexanecarbonyl chloride is then reacted with ammonia to introduce the amino group, forming cyclohexanecarbonyl chloride, 1-amino-.
- Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Cyclohexanecarboxylic acid: reacting with to form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: for the initial reaction between cyclohexanecarboxylic acid and thionyl chloride.
Controlled addition of ammonia: to ensure complete conversion to the amino derivative.
Purification steps: to isolate the final product, including crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.
Water: or aqueous solutions for hydrolysis reactions.
Organic solvents: like dichloromethane or toluene for condensation reactions.
Major Products
Cyclohexanecarboxylic acid: from hydrolysis.
Amides: or from condensation reactions with amines or alcohols.
Applications De Recherche Scientifique
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid chloride: Similar in structure but lacks the amino group.
Cyclohexanecarboxylic acid: The parent compound without the chloride or amino groups.
Cyclohexanecarbonyl chloride: Lacks the amino group but has similar reactivity.
Uniqueness
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is unique due to the presence of both the carbonyl chloride and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
41812-95-7 |
|---|---|
Formule moléculaire |
C7H13Cl2NO |
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
1-aminocyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H |
Clé InChI |
SECQGFHGEVFPTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


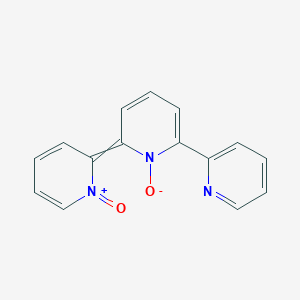
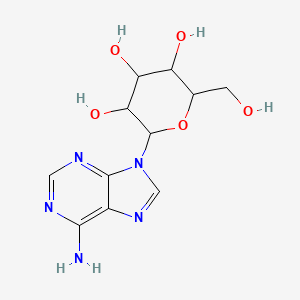
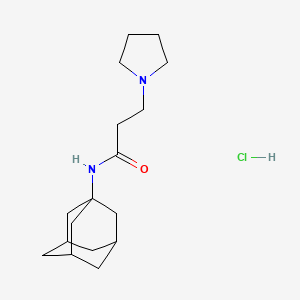
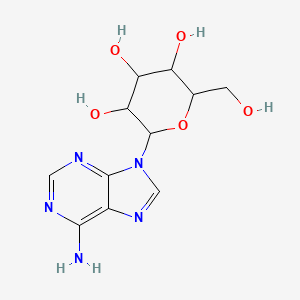

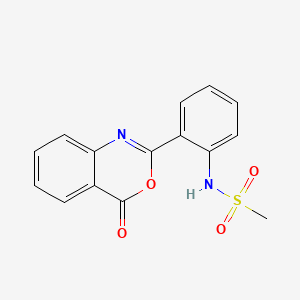

![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
